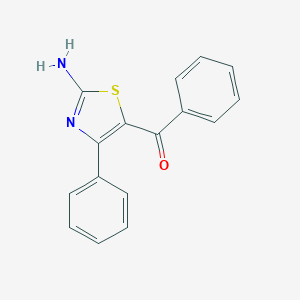

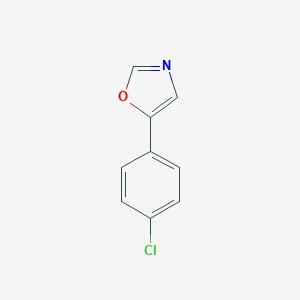

5-(4-Chlorophenyl)-1,3-oxazole

Descripción general

Descripción

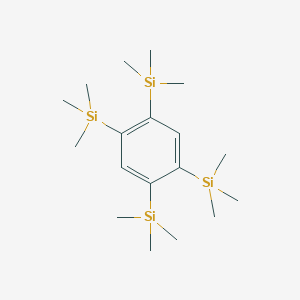

5-(4-Chlorophenyl)-1,3-oxazole (CPO) is an organic compound that has been studied extensively due to its wide range of applications in various scientific fields. CPO is a versatile compound that can be used as a building block in organic synthesis, a reagent in chemical reactions, and as a tool for studying biological systems.

Aplicaciones Científicas De Investigación

Antiviral Activity

- Summary of Application: The compound has been synthesized and tested for its antiviral activity. Specifically, it has been used in the development of anti-tobacco mosaic virus agents .

- Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. The resulting intermediate was then converted into a sulfonyl chloride, which was then reacted with amines to produce the final sulfonamide derivatives .

- Results or Outcomes: The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .

Computational Study

- Summary of Application: The compound has been studied using density functional theory (DFT) for its molecular structure, optimized geometrical parameters, and vibrational assignments .

- Methods of Application: The compound was synthesized and characterized using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods. The theoretical study was performed using the B3LYP method and the 6-311++G (d,p) basis set .

- Results or Outcomes: The theoretical and experimental UV-Visible analyses were compared and found to be in good agreement. The experimental vibrational frequencies were compared with the theoretical IR spectrum to confirm the correct vibrational assignments .

Antifungal and Herbicidal Properties

- Summary of Application: The compound has been synthesized and tested for its antifungal and herbicidal properties. Specifically, it has been used in the development of anti-fungal agents and herbicides .

- Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. The resulting intermediate was then converted into a sulfonyl chloride, which was then reacted with amines to produce the final sulfonamide derivatives .

- Results or Outcomes: The bioassay tests showed that certain derivatives of the compound possessed anti-fungal and herbicidal properties .

Antiviral Activity of Indole Derivatives

- Summary of Application: Indole derivatives, including “5-(4-Chlorophenyl)-1,3-oxazole”, have shown clinical and biological applications. They have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

- Methods of Application: The compound was synthesized and characterized using various spectroscopic methods. The theoretical study was performed using the B3LYP method and the 6-311++G (d,p) basis set .

- Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Antiviral Activity of Thiadiazole Derivatives

- Summary of Application: Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .

- Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. The resulting intermediate was then converted into a sulfonyl chloride, which was then reacted with amines to produce the final sulfonamide derivatives .

- Results or Outcomes: The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .

Antiviral Properties of Heterocyclic Compounds

- Summary of Application: Heterocyclic compounds, including “5-(4-Chlorophenyl)-1,3-oxazole”, have shown antiviral properties towards various viruses including herpes simplex virus 1, 2 (HSV-1, HSV-2), influenza A virus (IAV), hepatitis A, B, C viruses (HAV, HBV, and HCV), respiratory syncytial virus (RSV), bovine viral diarrhea virus (BVDV), rotavirus A (RVA), human adenovirus type 7 (HAdV7), Coxsackieviruses B4, B5 (CV-B4, CV-B5), Junin virus (JUNV), Epstein–Barr virus (EBV), tobacco mosaic virus (TMV), flavivirus, feline coronavirus (FCoV), feline herpes virus (FHV), vesicular stomatitis virus (VSV), human immunodeficiency virus (HIV), human cytomegalovirus (HCV), varicella zoster virus (VZV), vaccinia virus, tick-borne encephalitis virus (TBEV) that have been explored during the past two decades .

- Methods of Application: The compound was synthesized and characterized using various spectroscopic methods .

- Results or Outcomes: Indole is a potent basic pharmacophore presented in a wide variety of antiviral agents which inhibit HSV-1 .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKPHOIIYXTDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512026 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-1,3-oxazole | |

CAS RN |

1008-94-2 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.